molecular formula C14H17N3O3S B1392449 tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate CAS No. 874801-60-2

tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate

Cat. No. B1392449
M. Wt: 307.37 g/mol
InChI Key: XXJZEGQEPZVPBH-UHFFFAOYSA-N
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Patent
US08524722B2

Procedure details

To a solution of 6-tert-butyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate from Example 9A (1.23 kg, 3.77 mol) in DMF (10.3 L) was added formamidine acetate (588 g, 5.65 mol). The mixture was heated to 100° C. overnight. The solvent was removed in vacuo. The residue was stirred with ethyl acetate (3 L) for 2 h. The precipitate was collected by suction filtration and rinsed with ethyl acetate. The solid was dried to yield 1.02 kg (88%) of the title compound.
Quantity
588 g
Type
reactant
Reaction Step One
Name
Quantity
10.3 L
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:17][C:5]2[CH2:6][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:8][CH2:9][C:4]=2[C:3]=1[C:18]([O:20]CC)=O.C(O)(=O)C.[CH:27](N)=[NH:28]>CN(C=O)C>[O:20]=[C:18]1[NH:28][CH:27]=[N:1][C:2]2[S:17][C:5]3[CH2:6][N:7]([C:10]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:11])[CH2:8][CH2:9][C:4]=3[C:3]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
1.23 kg
Type
reactant
Smiles
NC1=C(C2=C(CN(CC2)C(=O)OC(C)(C)C)S1)C(=O)OCC
Name
Quantity
588 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
10.3 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The residue was stirred with ethyl acetate (3 L) for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by suction filtration
WASH
Type
WASH
Details
rinsed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solid was dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1C2=C(N=CN1)SC1=C2CCN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 kg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.